molecular formula C17H19FN4O2 B7001012 N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No.: B7001012
M. Wt: 330.36 g/mol
InChI Key: SWKPTFNUFCHMLO-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a pyridine ring, a fluorine atom, and a benzoxazepine structure

Properties

IUPAC Name

N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-21(2)15-10-19-6-5-14(15)20-17(23)22-7-8-24-16-9-13(18)4-3-12(16)11-22/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKPTFNUFCHMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CN=C1)NC(=O)N2CCOC3=C(C2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the reaction of 4-chloropyridine with dimethylamine under basic conditions to yield 4-(dimethylamino)pyridine.

    Introduction of the Fluorine Atom:

    Formation of the Benzoxazepine Ring: The final step involves the cyclization of the intermediate with an appropriate carboxylic acid derivative to form the benzoxazepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine (DMAP): A commonly used catalyst in organic synthesis with similar structural features.

    8-fluoro-1,4-benzoxazepine derivatives: Compounds with similar core structures but different substituents, used in various medicinal chemistry applications.

Uniqueness

N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is unique due to its combination of a dimethylamino group, a fluorine atom, and a benzoxazepine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for research and development in various scientific fields.

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